

IUPAC name for 1-Oxaspiro[2.5]octane and its derivatives

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Compound of Interest

Compound Name: 1-Oxaspiro[2.5]octane

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An In-depth Technical Guide to the IUPAC Nomenclature and Chemistry of **1-Oxaspiro[2.5]octane** and its Derivatives

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **1-oxaspiro[2.5]octane** and its derivatives. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the naming conventions, chemical properties, synthesis, and reactions of this important class of spirocyclic compounds.

IUPAC Nomenclature of Spiro Compounds

Spiro compounds are bicyclic or polycyclic organic compounds in which rings are linked by a single common atom, known as the spiro atom.^{[1][2]} The IUPAC nomenclature for these molecules follows a specific set of rules to define the structure unambiguously.

Naming the Parent Spiroalkane

The systematic naming convention for a simple monospiro compound involves:

- The prefix "spiro".
- Square brackets [] containing the number of carbon atoms in each ring linked to the spiro atom. These numbers are separated by a full stop and are cited in ascending order.^[1]

- The name of the parent hydrocarbon corresponding to the total number of atoms in the entire cyclic system.[3]

For **1-Oxaspiro[2.5]octane**, the name is deconstructed as follows:

- Spiro: Indicates a spirocyclic structure with one common atom.[1]
- [2.5]: This is the von Baeyer descriptor. The smaller ring is a three-membered epoxide ring, which has two atoms (the carbons) attached to the spiro atom. The larger ring is a six-membered cyclohexane ring, which has five atoms attached to the spiro atom. These numbers are arranged in ascending order: [2.5].[1][2]
- Octane: The total number of atoms in both rings, including the spiro atom, is eight ($2 + 5 + 1 = 8$).

Numbering and Heteroatoms

The presence of heteroatoms (atoms other than carbon) is indicated by prefixes such as "oxa" for oxygen, "aza" for nitrogen, etc. The numbering of the spirocyclic system is crucial for locating these heteroatoms and any substituents.

- Numbering Convention: Numbering begins in the smaller ring, starting with an atom adjacent to the spiro atom. It proceeds around the smaller ring, back to the spiro atom, and then continues around the larger ring.[1][3]
- Locating Heteroatoms: Heteroatoms are given the lowest possible numbers consistent with the fixed numbering of the rings.[4]

In **1-Oxaspiro[2.5]octane**, the oxygen atom is part of the smaller, three-membered ring. Following the numbering rule, it is assigned position '1'.

Naming Derivatives

Substituents on the ring system are named and numbered according to standard IUPAC rules. The position of the substituent is indicated by the number of the atom to which it is attached.

Examples of Derivatives:

- 4,4-dimethyl-8-methylene-**1-oxaspiro[2.5]octane**: This compound has two methyl groups at position 4 and a methylene group at position 8 of the **1-oxaspiro[2.5]octane** framework.[5]
- Ethyl 5,5,7-trimethyl-**1-oxaspiro[2.5]octane**-2-carboxylate: An ethyl carboxylate group is attached at position 2, and three methyl groups are located at positions 5 and 7.[6]
- 1-Oxa-2-azaspiro[2.5]octane: In this derivative, a nitrogen atom replaces the carbon at the 2-position, creating a three-membered oxaziridine ring fused to the cyclohexane ring.[7]

Data Presentation

Quantitative data for **1-Oxaspiro[2.5]octane** and several of its derivatives are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of 1-Oxaspiro[2.5]octane

Property	Value	Source
IUPAC Name	1-oxaspiro[2.5]octane	[8]
CAS Number	185-70-6	[8]
Molecular Formula	C ₇ H ₁₂ O	[8]
Molecular Weight	112.17 g/mol	[8]
InChIKey	VUEWYZJJYGPJDC-UHFFFAOYSA-N	[8]
Synonyms	Methylenecyclohexane oxide, Cyclohexylidene oxide	[8]

Table 2: Properties of Selected 1-Oxaspiro[2.5]octane Derivatives

IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
4,4-dimethyl-8-methylene-1-oxaspiro[2.5]octane	C ₁₀ H ₁₆ O	152.23	54345-56-1[5]
1-oxaspiro[2.5]octane-2-carbonitrile	C ₈ H ₁₁ NO	137.18	36929-66-5[9]
1-oxa-2-azaspiro[2.5]octane	C ₆ H ₁₁ NO	113.16	185-80-8[7]
Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate	C ₁₃ H ₂₂ O ₃	226.32	60234-72-2[6]
cis-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one	C ₁₀ H ₁₆ O ₂	168.23	13080-29-0[10]
1-oxa-2-azaspiro[2.5]octan-2-yl(phenyl)methanone	C ₁₃ H ₁₅ NO ₂	217.26	2289-83-0[11]

Table 3: ¹³C NMR Spectroscopic Data for 1-Oxaspiro[2.5]octane

Atom Position	Chemical Shift (δ , ppm) in CDCl_3
C2	52.3
C3 (Spiro)	61.2
C4, C8	26.5
C5, C7	25.4
C6	28.5

Data sourced from SpectraBase and literature references therein.^[12] A structural and conformational analysis of various derivatives has been performed using ^1H , ^{13}C , and ^{15}N NMR spectroscopy.^[13]

Experimental Protocols

The synthesis of **1-oxaspiro[2.5]octane** and its derivatives can be achieved through several methods. Key experimental protocols are detailed below.

Synthesis of 1-Oxaspiro[2.5]octane via Epoxidation

The parent compound, **1-oxaspiro[2.5]octane**, is commonly synthesized by the epoxidation of methylenecyclohexane.

- Reaction: Methylenecyclohexane is reacted with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (CH_2Cl_2).
- Procedure:
 - Methylenecyclohexane is dissolved in dichloromethane.
 - The solution is cooled in an ice bath.
 - A solution of m-CPBA in dichloromethane is added dropwise to the cooled solution with stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- The reaction mixture is then washed successively with a sodium sulfite solution, a sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is typically achieved by distillation or column chromatography.

Synthesis of 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane via Corey-Chaykovsky Reaction

A patented method describes the synthesis of a tetramethyl derivative from a ketone using dimethylsulfonium methylide.[14]

- Reaction: 2,2,3,6-tetramethyl-1-cyclohexanone reacts with dimethylsulfonium methylide, prepared in situ, to form the corresponding epoxide.
- Protocol:
 - Dimethylsulfonium methylide is generated in situ. In one embodiment, sodium hydroxide is added to a mixture of 2,2,3,6-tetramethyl-1-cyclohexanone and trimethylsulfonium chloride in dimethyl sulfoxide (DMSO).[14]
 - The reaction is slightly exothermic and is maintained at a temperature of 25-30°C with external cooling.[14]
 - The mixture is stirred vigorously for approximately 6 hours.[14]
 - After the reaction is complete, the product, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, is extracted from the mixture using petroleum ether.[14]
 - The combined organic extracts are concentrated, and the final product is purified by fractional distillation.[14]

Enzymatic Azidolysis of Racemic 1-Oxaspiro[2.5]octanes

Halohydrin dehalogenases have been shown to catalyze the highly regioselective azidolysis of spiroepoxides, a reaction useful for producing enantiopure compounds.[\[15\]](#)

- Reaction: A racemic mixture of a **1-oxaspiro[2.5]octane** derivative is subjected to enzymatic ring-opening using an azide source.
- General Protocol:
 - A cell-free extract of *E. coli* overexpressing a halohydrin dehalogenase (e.g., HheC) is prepared.[\[15\]](#)
 - The reaction mixture is prepared in a buffer (e.g., TEM buffer: 10 mM Tris-SO₄, 1 mM EDTA, 1 mM β-mercaptoethanol).
 - The racemic spiroepoxide substrate is added to the buffer, followed by the addition of sodium azide (NaN₃).
 - The enzymatic reaction is initiated by adding the cell-free enzyme extract.
 - The reaction is incubated at a controlled temperature (e.g., 25°C) with shaking.
 - The reaction progress is monitored by analyzing samples using techniques such as gas chromatography (GC).
 - Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the azido-alcohol product.

Mandatory Visualizations

Diagrams created using Graphviz illustrate key concepts related to the nomenclature and synthesis of **1-Oxaspiro[2.5]octane**.

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Caption: IUPAC numbering scheme for **1-Oxaspiro[2.5]octane**.

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Caption: Experimental workflow for the synthesis of **1-Oxaspiro[2.5]octane**.

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Caption: Logical relationship for the Corey-Chaykovsky epoxidation.

Biological and Pharmaceutical Relevance

Derivatives of **1-oxaspiro[2.5]octane** have garnered significant interest in medicinal chemistry. They are being investigated for various therapeutic applications, including the treatment of obesity and related metabolic disorders.^[16] Certain analogs act as inhibitors of Methionine Aminopeptidase 2 (MetAP2), an enzyme associated with cancer and infectious diseases.^[16] The spirocyclic framework is a versatile scaffold that appears in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antioxidant properties.^[17] The unique three-dimensional structure of spiro compounds allows them to mimic important pharmacophores, making them attractive candidates for drug discovery programs.

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